molecular formula C9H9ClO3 B104481 3-Chloro-4,5-dimethoxybenzaldehyde CAS No. 18268-68-3

3-Chloro-4,5-dimethoxybenzaldehyde

Cat. No.: B104481
CAS No.: 18268-68-3
M. Wt: 200.62 g/mol
InChI Key: AMZCHEDPEAQEMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Mechanism of Action

Target of Action

3-Chloro-4,5-dimethoxybenzaldehyde (3C4DMB) is an aromatic aldehyde with wide-ranging applications in organic synthesis and biochemistry . It serves as a versatile building block for synthesizing various molecules, including agrochemicals . The primary targets of 3C4DMB are the molecules it helps synthesize, such as aryl aldehydes, alkynes, and heterocyclic compounds .

Mode of Action

The mode of action of 3C4DMB is contingent upon its specific application . In the context of organic synthesis, it acts as a reagent, facilitating the formation of an array of compounds . It enables the formation of diverse compounds, including aryl aldehydes, alkynes, and heterocyclic compounds .

Biochemical Pathways

In biochemistry, 3C4DMB plays a pivotal role in the synthesis of diverse enzymes, including cytochrome P450 and β-lactamases . These enzymes are involved in various biochemical pathways, including drug metabolism and bacterial resistance to antibiotics, respectively .

Pharmacokinetics

Given its use in organic synthesis and biochemistry, it’s likely that these properties would vary based on the specific compounds it helps synthesize .

Result of Action

The result of 3C4DMB’s action is the successful synthesis of a variety of compounds, including aryl aldehydes, alkynes, and heterocyclic compounds . These compounds can have a wide range of molecular and cellular effects, depending on their specific structures and functions .

Action Environment

The action, efficacy, and stability of 3C4DMB can be influenced by various environmental factors.

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Chloro-4,5-dimethoxybenzaldehyde can be synthesized through several methods. One common route involves the chlorination of 4,5-dimethoxybenzaldehyde using thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) as chlorinating agents . The reaction typically occurs under reflux conditions, and the product is purified through recrystallization.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of microwave-assisted synthesis has also been explored to reduce reaction times and improve selectivity .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-4,5-dimethoxybenzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Properties

IUPAC Name

3-chloro-4,5-dimethoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClO3/c1-12-8-4-6(5-11)3-7(10)9(8)13-2/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMZCHEDPEAQEMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC(=C1)C=O)Cl)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80286466
Record name 3-Chloro-4,5-dimethoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80286466
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18268-68-3
Record name 18268-68-3
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=45931
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-Chloro-4,5-dimethoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80286466
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
3-Chloro-4,5-dimethoxybenzaldehyde
Reactant of Route 2
Reactant of Route 2
3-Chloro-4,5-dimethoxybenzaldehyde
Reactant of Route 3
Reactant of Route 3
3-Chloro-4,5-dimethoxybenzaldehyde
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
3-Chloro-4,5-dimethoxybenzaldehyde
Reactant of Route 5
Reactant of Route 5
3-Chloro-4,5-dimethoxybenzaldehyde
Reactant of Route 6
Reactant of Route 6
3-Chloro-4,5-dimethoxybenzaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.